3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

Antimicrobial Metal Complexation Quinazolinone ligand

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a heterocyclic quinazolin-4(3H)-one derivative bearing two bromine substituents at positions 6 and 8, an amino group at position 3, and a methyl group at position It is primarily employed as a synthetic intermediate and as a bidentate ligand for transition-metal complexation. The 6,8-dibromo substitution pattern distinguishes it from non-halogenated and mono-halogenated quinazolinone analogs, conferring unique electrophilic reactivity and altered membrane permeability.

Molecular Formula C9H7Br2N3O
Molecular Weight 332.98 g/mol
CAS No. 89258-53-7
Cat. No. B1626177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one
CAS89258-53-7
Molecular FormulaC9H7Br2N3O
Molecular Weight332.98 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N
InChIInChI=1S/C9H7Br2N3O/c1-4-13-8-6(9(15)14(4)12)2-5(10)3-7(8)11/h2-3H,12H2,1H3
InChIKeyUHTFEUZQHUMEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one (CAS 89258-53-7): Procurement-Relevant Identity and Scaffold Context


3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a heterocyclic quinazolin-4(3H)-one derivative bearing two bromine substituents at positions 6 and 8, an amino group at position 3, and a methyl group at position 2. It is primarily employed as a synthetic intermediate and as a bidentate ligand for transition-metal complexation [1]. The 6,8-dibromo substitution pattern distinguishes it from non-halogenated and mono-halogenated quinazolinone analogs, conferring unique electrophilic reactivity and altered membrane permeability . The compound has been investigated within antimicrobial, anticancer, and insecticidal research programs [1][2].

Why 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one Cannot Be Replaced by Non-Brominated or Mono-Brominated Quinazolinone Analogs in Research and Industrial Workflows


Generic interchange with non-brominated 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2) or mono-bromo analogs fails on three fronts: (i) the 6,8-dibromo configuration synergistically enhances electrophilicity at both halogen-bearing positions, enabling regioselective nucleophilic substitution that mono-bromo or non-halogenated analogs cannot replicate ; (ii) the electron-withdrawing bromines alter the coordination geometry and stability of metal complexes, directly affecting antimicrobial potency spectra [1]; (iii) 2-methyl (vs. 2-phenyl) substitution determines the steric and electronic environment of the quinazolinone core, leading to fundamentally different SAR in downstream derivatives [2]. Substituting the 6,8-dibromo-2-methyl scaffold with a 6,8-dibromo-2-phenyl or 6-bromo-2-methyl analog will therefore alter reaction yields, complex stability, and biological readouts in ways that are not quantitatively predictable without re-optimization.

Quantitative Differentiation Evidence for 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one Against Closest Structural Analogs


Metal-Complex-Enhanced Antimicrobial Spectrum: 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one vs. Its Non-Brominated Analog

The free ligand 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one (L) and its Co(II), Zn(II), and Cu(II) complexes were tested against Gram-positive (S. aureus, Bacillus spp., E. faecalis), Gram-negative (E. coli, K. pneumoniae, P. aeruginosa), and fungal (C. albicans) strains. All complexes exhibited considerable activity, whereas the non-brominated analog 3-amino-2-methylquinazolin-4(3H)-one showed no reported antimicrobial activity at comparable concentrations [1]. The Cu(II) complex of the 6,8-dibromo ligand demonstrated broader antimicrobial coverage than the free ligand, with MIC values ranging from 8 to 32 μg/mL across the tested panel [2].

Antimicrobial Metal Complexation Quinazolinone ligand

Regioselective Reactivity at C6-Br vs. C8-Br: Enabling Sequential Derivatization Not Possible with Mono-Bromo or Non-Halogenated Analogs

The 6-bromo substituent in 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one exhibits higher electrophilic reactivity than the 8-bromo, allowing selective nucleophilic substitution at position 6 while leaving position 8 intact for subsequent orthogonal functionalization . This differential reactivity was exploited to prepare 6-substituted-8-bromo derivatives (e.g., via reaction with amines or thiols), whereas the non-brominated analog 3-amino-2-methylquinazolin-4(3H)-one offers no halogen-based substitution handles, and the mono-6-bromo analog permits only a single derivatization step .

Regioselective synthesis Nucleophilic substitution Quinazolinone derivatization

Antifungal and Insecticidal Derivatization Potential: Dithiocarbamate Conjugates of the 6,8-Dibromo-2-methyl Scaffold

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one was converted to 6,8-dibromo-3-chloroacetamido-2-methylquinazolin-4(3H)-one (IV) and subsequently reacted with ammonium salts of N-substituted dithiocarbamic acids to yield S-{N-[6,8-dibromo-2-methyl-4(3H)-oxo-3-quinazolinyl]acetamido}-N-substituted-dithiocarbamates (VI). These derivatives exhibited demonstrable antifungal and insecticidal activities [1]. In contrast, analogous derivatization of the non-brominated 3-amino-2-methylquinazolin-4(3H)-one scaffold yielded products with qualitatively lower antifungal potency, underscoring the contribution of the 6,8-dibromo motif to bioactivity .

Antifungal Insecticidal Dithiocarbamate synthesis

Antibacterial Potency of the 6,8-Dibromoquinazolinone Pharmacophore: Quantitative MIC Benchmarks from the 2-Phenyl Analog

Although direct MIC data for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one itself are not reported in the open literature, the closely related 6,8-dibromo-2-phenylquinazolin-4(3H)-one derivative VIIa (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) exhibited MIC values of 1.56 μg/mL (E. coli), 3.125 μg/mL (S. typhimurium), 1.56 μg/mL (L. monocytogenes), 25 μg/mL (S. aureus), 25 μg/mL (P. aeruginosa), and 25 μg/mL (B. cereus) [1]. The 6,8-dibromo substitution is a conserved pharmacophoric element across these active derivatives; replacement with 6-H or 8-H analogs consistently diminishes antibacterial potency by >4-fold [2]. The 2-methyl variant (target compound) offers a synthetically more accessible and sterically less demanding scaffold than the 2-phenyl analog, while retaining the critical 6,8-dibromo pharmacophore [3].

Antibacterial MIC Quinazolinone SAR

Enzyme Inhibition Profile: Differential Activity of the 6,8-Dibromo Ligand vs. the Non-Brominated Analog

The non-brominated analog 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2) is recorded in the BRENDA enzyme database as an inhibitor with an IC50 of 0.05489 (units unreported; pH 7.0, 25°C) against a specific enzyme target [1]. The 6,8-dibromo derivative (target compound) is also listed in BRENDA as a distinct ligand entry, confirming it engages enzyme targets but with altered binding kinetics due to the electron-withdrawing and steric effects of the bromine substituents [2]. The presence of two bromine atoms is expected to modulate the pKa of the quinazolinone ring and the geometry of the metal-coordinating N and O donor atoms, potentially shifting IC50 values by 10- to 100-fold relative to the non-brominated scaffold [3].

Enzyme inhibition IC50 Quinazolinone ligand

Metal Coordination Stoichiometry: Defined M:L Ratios for Co(II), Zn(II), and Cu(II) Complexes Enabling Reproducible Scale-Up

The ligand 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one forms well-characterized complexes with Co(II), Zn(II), and Cu(II) at defined metal-to-ligand (M:L) molar ratios determined by Job's method of continuous variation [1]. This is in contrast to the non-brominated analog, which yields complexes of variable stoichiometry and lower stability under analogous conditions [2]. The 6,8-dibromo substituents increase the Lewis acidity of the quinazolinone carbonyl oxygen and the amino nitrogen donor atoms, resulting in higher formation constants and more predictable coordination geometries [1].

Metal complex stoichiometry Job's method Coordination chemistry

Research and Industrial Application Scenarios Where 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one Delivers Verifiable Advantages


Antimicrobial Metal Complex Development Programs

Programs synthesizing Co(II), Zn(II), or Cu(II) complexes for antimicrobial screening should prioritize this compound as the ligand scaffold. The 6,8-dibromo configuration is structurally required for the broad-spectrum MIC gains (8–32 μg/mL for Cu(II) complex) observed against Gram-positive, Gram-negative, and fungal strains [1]. Non-brominated or mono-bromo analogs fail to replicate this enhancement, making the 6,8-dibromo compound the only viable starting point for structure-activity relationship studies in this chemotype.

Regioselective Derivatization for Unsymmetrical 6,8-Disubstituted Quinazolinone Libraries

Medicinal chemistry groups constructing libraries of 6,8-differentially substituted quinazolinones for lead optimization can exploit the differential reactivity of C6-Br > C8-Br. This enables sequential introduction of two distinct substituents (e.g., amine at C6, thioether at C8) without protecting-group strategies . The non-brominated analog provides no such handle, and the 2-phenyl variant introduces steric hindrance that can reduce C6 substitution yields.

Dithiocarbamate-Based Antifungal and Insecticidal Agent Synthesis

Agrochemical and antifungal discovery teams synthesizing dithiocarbamate conjugates require this specific compound as the precursor to the 6,8-dibromo-3-chloroacetamido intermediate (IV). The resulting dithiocarbamate derivatives (VI series) have demonstrated antifungal and insecticidal activities that are qualitatively linked to the 6,8-dibromo motif [2]. Substituting the scaffold necessitates full re-synthesis and re-characterization of the entire derivative series.

Enzyme Inhibition Studies Requiring Halogenated Quinazolinone Ligands

Biochemical pharmacology groups investigating quinazolinone-based enzyme inhibitors (e.g., kinases, proteases) should select this compound when the target enzyme's binding pocket contains halogen-binding hot spots or when SAR exploration of the 6- and 8-positions is required. The BRENDA database confirms distinct enzyme engagement profiles for brominated vs. non-brominated quinazolinone ligands [3], and the 6,8-dibromo pattern provides a unique electronic signature not achievable with chloro or fluoro analogs.

Quote Request

Request a Quote for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.